Sodium 4-(pivaloyloxy)benzenesulfonate
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Overview
Description
Sodium 4-(pivaloyloxy)benzenesulfonate: is an organic compound with the molecular formula C11H13NaO5S and a molecular weight of 280.28 g/mol . It is a sodium salt derivative of 4-(pivaloyloxy)benzenesulfonic acid, characterized by the presence of a sulfonate group and a pivaloyloxy group attached to a benzene ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(pivaloyloxy)benzenesulfonate typically involves the esterification of 4-hydroxybenzenesulfonic acid with pivalic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Esterification Reaction:
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Reactors: Large-scale reactors equipped with reflux condensers.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-(pivaloyloxy)benzenesulfonate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxybenzenesulfonic acid and pivalic acid.
Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis: 4-hydroxybenzenesulfonic acid, pivalic acid.
Substitution: Various substituted benzenesulfonates.
Oxidation: Oxidized derivatives of the benzene ring.
Reduction: Reduced derivatives of the benzene ring.
Scientific Research Applications
Chemistry:
Catalysis: Sodium 4-(pivaloyloxy)benzenesulfonate is used as a catalyst in various organic reactions, including esterification and transesterification.
Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Surfactants: It is used in the formulation of surfactants and detergents due to its sulfonate group.
Polymers: The compound is utilized in the production of specialty polymers and resins.
Mechanism of Action
The mechanism of action of Sodium 4-(pivaloyloxy)benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form ionic interactions with positively charged sites on proteins, while the pivaloyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Sodium 4-hydroxybenzenesulfonate: Lacks the pivaloyloxy group, making it less hydrophobic.
Sodium 4-methoxybenzenesulfonate: Contains a methoxy group instead of a pivaloyloxy group, affecting its reactivity and solubility.
Sodium 4-acetoxybenzenesulfonate: Has an acetoxy group, which is less bulky compared to the pivaloyloxy group.
Uniqueness: Sodium 4-(pivaloyloxy)benzenesulfonate is unique due to the presence of the pivaloyloxy group, which imparts increased hydrophobicity and steric bulk. This affects its solubility, reactivity, and interactions with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
sodium;4-(2,2-dimethylpropanoyloxy)benzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S.Na/c1-11(2,3)10(12)16-8-4-6-9(7-5-8)17(13,14)15;/h4-7H,1-3H3,(H,13,14,15);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWRXNUCTLGRAC-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NaO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635805 |
Source
|
Record name | Sodium 4-[(2,2-dimethylpropanoyl)oxy]benzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188114-91-2 |
Source
|
Record name | Sodium 4-[(2,2-dimethylpropanoyl)oxy]benzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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